Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17594935
InChI: InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC17594935

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate -

Specification

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3
Standard InChI Key YKTYCJUXRJVQKV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C2C(=N1)OCCO2

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, methyl 6,7-dihydro- dioxino[2,3-d]pyrimidine-2-carboxylate, reflects its bicyclic architecture: a pyrimidine ring fused with a 1,4-dioxane moiety. The pyrimidine component contributes aromaticity and electron-deficient characteristics, while the dioxane ring introduces conformational rigidity and oxygen-based polarity. The methyl ester group at position 2 enhances solubility in organic solvents and serves as a reactive site for further derivatization.

Molecular Formula and Weight

While direct experimental data for this compound is limited, its molecular formula can be deduced as C₈H₈N₂O₄ based on structural analogs . The theoretical molecular weight is 196.16 g/mol, consistent with pyrimidine derivatives bearing similar substituents .

Spectroscopic Features

Infrared (IR) spectroscopy of related dioxino-pyrimidines reveals characteristic absorption bands for ester carbonyl groups (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C asymmetric stretch at ~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct proton environments:

  • Pyrimidine ring protons resonate between δ 7.5–8.5 ppm (aromatic region).

  • Dioxane methylene protons (O-CH₂-CH₂-O) appear as multiplets near δ 4.0–4.5 ppm .

Synthesis and Reaction Pathways

The synthesis of methyl 6,7-dihydro- dioxino[2,3-d]pyrimidine-2-carboxylate likely follows strategies employed for related heterocyclic systems. Key steps involve cyclocondensation and esterification, as observed in analogous syntheses .

Cyclocondensation of Precursors

A plausible route begins with the reaction of a dihydroxy precursor (e.g., 2,3-dihydroxypropane) with a pyrimidine derivative bearing a carboxylic acid group. Cyclization is facilitated by acid catalysts or dehydrating agents, forming the dioxane ring. For example, methyl 6-chloropyridazine-3-carboxylate undergoes nucleophilic substitution with azetidine derivatives under basic conditions to yield fused heterocycles .

Representative Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationK₂CO₃, tert-butanol, reflux (48h)Base-mediated ring closure
EsterificationMethanol, H₂SO₄ (catalytic)Methyl ester formation

Optimization Strategies

Yield improvements are achievable through:

  • Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates by stabilizing transition states .

  • Catalysis: Tetrabutylammonium iodide (TBAI) facilitates phase-transfer catalysis in heterogeneous systems .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when contrasted with related molecules:

Compound NameMolecular FormulaKey Distinguishing Feature
2-Methyl-6,7-dihydro- dioxino[2,3-d]pyrimidin-4-amineC₇H₉N₃O₂Amino group at position 4
Methyl 6-chloropyridazine-3-carboxylateC₆H₅ClN₂O₂Chlorine substituent; pyridazine core

The absence of an amino group (vs. ) reduces basicity, while the ester moiety enhances reactivity toward nucleophiles compared to halide-containing analogs .

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves membrane permeability, as seen in antiviral agents like oseltamivir .

Materials Science

Conjugated dioxino-pyrimidine systems exhibit luminescent properties, positioning them as candidates for organic light-emitting diodes (OLEDs) .

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